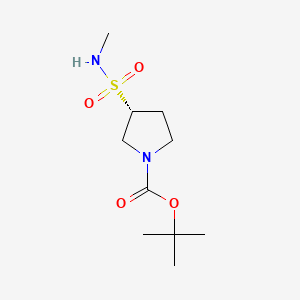amine](/img/structure/B13588403.png)
[2-(3-Bromo-2-fluorophenyl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2-fluorophenyl)ethylamine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-fluorophenyl)ethylamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.
Methylation: The amine group is then methylated using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and fluorination reactions, followed by methylation. These processes would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products where the bromine atom is replaced by other nucleophiles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug design.
Biological Activity: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry:
Material Science:
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.
類似化合物との比較
Phenylethylamine: The parent compound without the bromine and fluorine substituents.
3-Bromo-2-fluorophenylethylamine: Similar structure but without the methyl group on the amine.
2-(3-Bromo-2-fluorophenyl)ethylamine: Similar structure but without the methyl group.
Uniqueness:
- The presence of both bromine and fluorine atoms on the phenyl ring makes 2-(3-Bromo-2-fluorophenyl)ethylamine unique in terms of its chemical reactivity and potential applications.
- The methylation of the amine group can influence its biological activity and pharmacokinetic properties.
This article provides a comprehensive overview of 2-(3-Bromo-2-fluorophenyl)ethylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H11BrFN |
|---|---|
分子量 |
232.09 g/mol |
IUPAC名 |
2-(3-bromo-2-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(10)9(7)11/h2-4,12H,5-6H2,1H3 |
InChIキー |
ACTHJYDQGFWQJK-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=C(C(=CC=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


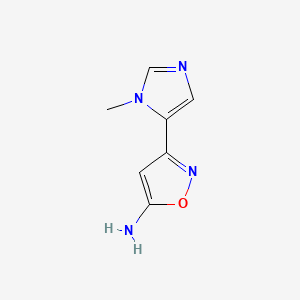
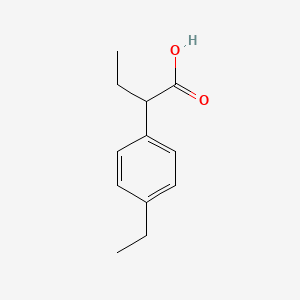
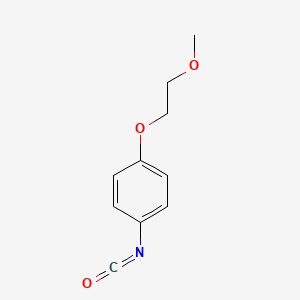
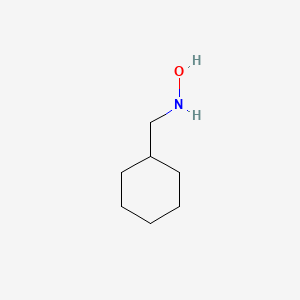
![1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole](/img/structure/B13588356.png)
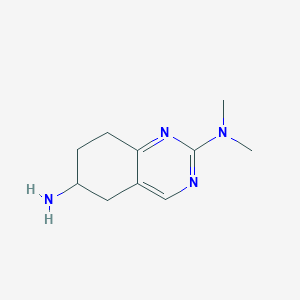
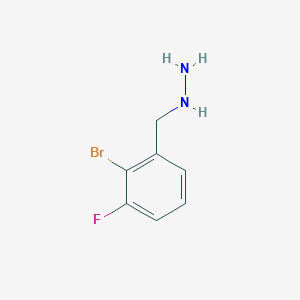
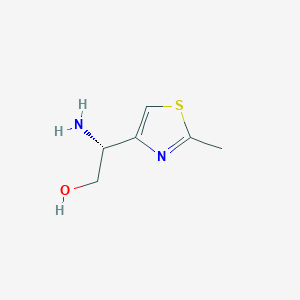
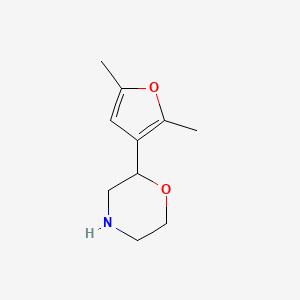

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
